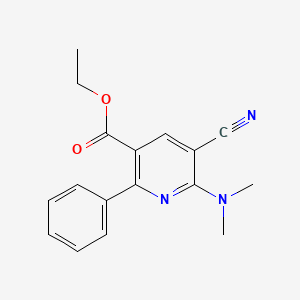

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a phenyl group attached to a nicotinate backbone

Mechanism of Action

Target of Action

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate is a novel compound that has been synthesized and evaluated for its antiproliferative activity against human cancer cell lines . The primary targets of this compound are cancer cells, particularly those of the MGC-803, PC-3, A549, and H1975 lines .

Mode of Action

The interaction of this compound with its targets results in significant changes within the cancer cells. The compound inhibits the clonal formation and migration of the cells, thereby preventing their proliferation . It also induces cell cycle arrest in the G0/G1 phase .

Biochemical Pathways

This compound affects several biochemical pathways within the target cells. It promotes the accumulation of reactive oxygen species in a concentration-dependent manner . This leads to downstream effects such as the induction of apoptosis, which is a form of programmed cell death .

Pharmacokinetics

The compound’s potent antiproliferative activity suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are profound. When the concentration of the compound is 4 μM, the proportion of apoptotic cells was found to be 66.13% .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions. For instance, the direct treatment of amines with ethyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and increase yields. For example, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene has been shown to produce high yields of cyanoacetamide derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate can be compared with other similar compounds, such as:

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound also contains a cyano group and is used in the synthesis of pyrano[2,3-d]pyrimidine derivatives.

2-amino-5-cyano-6-hydroxy-4-arylpyrimidines: These compounds are synthesized via the Biginelli reaction and have shown antimicrobial properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a cyano group, a dimethylamino group, and a phenyl ring attached to a nicotinic acid derivative. Its molecular formula is C16H18N2O2, with a molecular weight of approximately 286.34 g/mol.

Target of Action

The compound primarily exhibits antiproliferative activity against various human cancer cell lines. Its mechanism involves:

- Inhibition of Cell Proliferation : this compound inhibits clonal formation and migration of cancer cells, effectively preventing their proliferation.

- Induction of Apoptosis : At concentrations as low as 4 μM, it has been shown to induce apoptosis in approximately 66.13% of treated cells.

Biochemical Pathways

The compound influences several biochemical pathways:

- Reactive Oxygen Species (ROS) Accumulation : It promotes ROS accumulation in a concentration-dependent manner, which is critical for inducing oxidative stress within the cells.

- Gene Expression Modulation : The compound alters gene expression profiles associated with cell survival and death, impacting various signaling pathways involved in cancer progression.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has favorable bioavailability, which enhances its potential as a therapeutic agent. Its interaction with enzymes and proteins indicates possible metabolic pathways that could be exploited for drug development.

Antitumor Activity

A series of studies have demonstrated the compound's potential in cancer therapy:

- In Vitro Studies : In vitro evaluations reveal significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) with IC50 values indicating potent activity .

- In Vivo Studies : Animal models have shown that derivatives of this compound can significantly inhibit tumor growth with minimal toxicity, suggesting its applicability in clinical settings .

Case Studies

- Study on HepG2 Cells : Research indicated that the compound modulates autophagy and affects cell steatosis in liver cancer cells through serotonin receptor pathways, highlighting its multifaceted role in cancer biology .

- Selectivity for Kinase Inhibition : Further investigations into its selectivity revealed that certain derivatives exhibit high potency against CDK4/6 kinases, which are crucial targets in cancer therapy .

Applications in Medicinal Chemistry

This compound serves as a valuable precursor for synthesizing various heterocyclic compounds with potential antimicrobial and anticancer properties. Its derivatives are being explored for their ability to combat antibiotic resistance and enhance therapeutic efficacy against tumors.

Summary Table of Biological Activities

Properties

IUPAC Name |

ethyl 5-cyano-6-(dimethylamino)-2-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-13(11-18)16(20(2)3)19-15(14)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCROIRENZSCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N(C)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.